![molecular formula C24H40ClNO5 B1243592 Malyngamide P](/img/structure/B1243592.png)
Malyngamide P
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Malyngamide P is a natural product found in Stylocheilus longicauda with data available.
Scientific Research Applications
Anti-Inflammatory and Cytotoxic Activity
Malyngamide 2, derived from a marine cyanobacterium, exhibits significant anti-inflammatory properties. It was found to be effective in reducing inflammation in LPS-induced RAW macrophage cells, showing an IC50 value of 8.0 μM. Additionally, it demonstrated only modest cytotoxicity against mammalian cell lines (Malloy et al., 2011).
Cytotoxicity
A study on Malyngamide S, isolated from the sea hare Bursatella leachii, revealed its cytotoxic properties. This research highlights the potential use of Malyngamide S in cancer research due to its ability to induce cell death in certain cell lines (Appleton et al., 2002).
Quorum Sensing Inhibition
Malyngamide C and its isomers, isolated from the marine cyanobacterium Lyngbya majuscula, have shown potential in inhibiting bacterial quorum sensing. This is crucial in controlling bacterial populations and could have implications in combating bacterial infections (Kwan et al., 2010).
Ichthyotoxic Activity
Malyngamide H, another derivative from the cyanobacterium Lyngbya majuscula, has been identified as ichthyotoxic, meaning it is toxic to fish. This discovery could lead to potential applications in controlling invasive fish species or as a tool in marine ecological studies (Orjala et al., 1995).
Selective Pathway Inhibition
Malyngamide F acetate has shown to selectively inhibit the MyD88-dependent pathway, which is vital in the innate immune system. This finding suggests potential applications in immunomodulation and controlling inflammatory responses (Villa et al., 2010).
Biological Evaluation of Derivatives
Research into novel malyngamide derivatives has shown potential in the search for new anticancer agents. These derivatives have been tested against various cancer cell lines, indicating a broad spectrum of potential therapeutic applications (Reddy et al., 2013).
Glucose Uptake Stimulation
New compounds from the malyngamide series have been found to stimulate glucose uptake in cultured L6 myotubes. One such compound, 6,8-di-O-acetylmalyngamide 2, notably activated adenosine monophosphate-activated protein kinase (AMPK), highlighting its potential in metabolic research (Sueyoshi et al., 2017).
properties
Molecular Formula |
C24H40ClNO5 |
---|---|
Molecular Weight |
458 g/mol |
IUPAC Name |
methyl (Z)-6-chloro-5-[[[(E)-7-methoxytetradec-4-enoyl]-methylamino]methyl]-3-oxohex-5-enoate |
InChI |
InChI=1S/C24H40ClNO5/c1-5-6-7-8-10-13-22(30-3)14-11-9-12-15-23(28)26(2)19-20(18-25)16-21(27)17-24(29)31-4/h9,11,18,22H,5-8,10,12-17,19H2,1-4H3/b11-9+,20-18- |
InChI Key |
YLHIQMKJWXSOGP-HDGFBHKQSA-N |
Isomeric SMILES |
CCCCCCCC(C/C=C/CCC(=O)N(C)C/C(=C\Cl)/CC(=O)CC(=O)OC)OC |
Canonical SMILES |
CCCCCCCC(CC=CCCC(=O)N(C)CC(=CCl)CC(=O)CC(=O)OC)OC |
synonyms |
malyngamide P |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.